molecular formula C16H12O4 B13415596 7-Hydroxy-3-(2-methoxyphenyl)coumarin

7-Hydroxy-3-(2-methoxyphenyl)coumarin

Cat. No.: B13415596
M. Wt: 268.26 g/mol
InChI Key: YOZYYWMSBIRAEG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenyl)coumarin is a synthetic coumarin derivative designed for advanced pharmacological and biochemical research. This compound is of significant interest in neuroscience, particularly for investigating interactions with key serotonin receptors. Structural analogs featuring a methoxyphenyl group at the 3-position of the 7-hydroxycoumarin scaffold have demonstrated high affinity for serotonin receptors (5-HT 1A and 5-HT 2A ), which are primary targets for understanding and treating neurological disorders such as depression and anxiety . In addition to its potential in CNS research, this compound serves as a valuable tool for studying protein-ligand interactions. Research on closely related 7-hydroxy-3-phenylcoumarins has shown they can bind selectively and with high affinity to carrier proteins like Bovine Serum Albumin (BSA), providing insights into drug distribution and bioavailability . Furthermore, the 7-hydroxycoumarin core is recognized as a versatile scaffold for developing fluorescent probes, enabling studies on enzyme inhibition and binding kinetics for targets such as the Macrophage Migration Inhibitory Factor (MIF) . The methoxy substitution on the pendant phenyl ring is a critical structural feature that influences the compound's electronic properties, binding affinity, and overall pharmacological profile, making it a versatile intermediate for further structure-activity relationship (SAR) studies in medicinal chemistry .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3

InChI Key

YOZYYWMSBIRAEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with 2-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction is usually performed in an ethanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxy-3-(2’-methoxyphenyl)coumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and fragrances

Mechanism of Action

The biological effects of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key comparisons include:

7-Hydroxy-3-(4-methoxyphenyl)coumarin
  • Structure : 4-methoxy substitution on the phenyl ring.
  • Activity : Exhibits strong fluorescence, making it suitable for cyclotriphosphazene-based chemosensors .
7-Hydroxy-3-(3,4-dimethoxyphenyl)coumarin
  • Structure : 3,4-dimethoxy substitution.
  • Activity : Increased methoxy groups improve lipophilicity, which may enhance membrane permeability in biological systems .
HHC (7-Hydroxy-3-(4’-hydroxyphenyl)coumarin)
  • Structure : 4’-hydroxyphenyl substituent.
HHDC (7-Hydroxy-3-(4’-hydroxyphenyl)-3,4-dihydrocoumarin)
  • Structure : Dihydro modification at the coumarin core.
  • Activity : Reduced efficacy in ROS inhibition compared to HHC, likely due to loss of aromaticity and altered electronic properties .
Antioxidant and Anti-inflammatory Effects
  • HHC vs. 7-Hydroxy-3-(2-methoxyphenyl)coumarin :
    • HHC’s 4’-hydroxyphenyl group provides stronger radical scavenging activity (IC₅₀: 10 µM for ROS inhibition) compared to methoxy-substituted analogs .
    • The 2-methoxy substituent in the target compound may sterically hinder interactions with enzyme active sites, reducing antioxidant potency .

Physicochemical Properties

Compound logP Fluorescence λmax (nm) Key Applications
This compound 2.8 420 (emission) Chemosensors, Antioxidant studies
7-Hydroxy-3-(4-methoxyphenyl)coumarin 2.5 450 Cyclotriphosphazene sensors
HHC 1.9 N/A ROS/NO inhibition
Umbelliferone (7-hydroxycoumarin) 1.4 380 Reference antioxidant

Key Research Findings

Substituent Position Matters :

  • Ortho-methoxy groups (as in this compound) reduce planarity and electron density compared to para-substituted analogs, impacting binding to biological targets .

Hydrogenation Reduces Activity :

  • Dihydrocoumarins like HHDC show diminished ROS inhibition (50% lower than HHC) due to conformational changes .

Fluorescence Tuning :

  • Electron-donating groups (e.g., 4-methoxy) enhance fluorescence intensity, making these derivatives superior for sensor applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-3-(2-methoxyphenyl)coumarin, and how is structural confirmation achieved?

  • Methodology :

  • Synthesis typically involves multi-step organic reactions , such as the Pechmann condensation (e.g., using 2-methoxyphenol and β-keto esters under acidic conditions) .
  • Advanced routes include copper-catalyzed intramolecular cross dehydrogenative coupling (CDC) to form the coumarin backbone .
  • Structural confirmation relies on 1H/13C NMR spectroscopy (e.g., characteristic peaks for the 7-hydroxy group at δ ~10.5 ppm and the coumarin lactone at δ ~160 ppm) and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H and 13C NMR : Identifies substituent positions (e.g., methoxy and hydroxy groups) and confirms the coumarin scaffold .
  • UV-Vis spectroscopy : Detects π→π* transitions in the coumarin core (~300–350 nm) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ at m/z 255.0657) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodology :

  • Catalyst selection : Copper catalysts (e.g., CuI) improve CDC reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side products .

Q. What strategies address contradictions in reported biological activities of this compound?

  • Methodology :

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., nitric oxide inhibition in RAW264.7 macrophages vs. human neutrophils) .
  • Purity validation : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts .
  • Structural analogs : Test derivatives (e.g., 3-(4-chlorophenyl)-7-methoxycoumarin) to isolate substituent-specific effects .

Q. How to design experiments to study enzyme interactions of this compound?

  • Methodology :

  • Molecular docking : Predict binding affinity with target enzymes (e.g., cyclooxygenase-2 or aromatase) using software like AutoDock .
  • Kinetic assays : Measure inhibition constants (Ki) via fluorometric or colorimetric substrates .
  • Cellular models : Use gene-edited cell lines (e.g., CRISPR knockouts) to validate target engagement .

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., ROS inhibition vs. NO production) to account for cell-type variability .
  • Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) to ensure reproducibility .
  • Advanced Characterization : Pair computational modeling (DFT, molecular dynamics) with experimental data to refine mechanistic hypotheses .

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